4-(3-bromopropyl)-1,2-dichloroBenzene 4-(3-bromopropyl)-1,2-dichloroBenzene
Brand Name: Vulcanchem
CAS No.: 29648-26-8
VCID: VC4362183
InChI: InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2
SMILES: C1=CC(=C(C=C1CCCBr)Cl)Cl
Molecular Formula: C9H9BrCl2
Molecular Weight: 267.98

4-(3-bromopropyl)-1,2-dichloroBenzene

CAS No.: 29648-26-8

Cat. No.: VC4362183

Molecular Formula: C9H9BrCl2

Molecular Weight: 267.98

* For research use only. Not for human or veterinary use.

4-(3-bromopropyl)-1,2-dichloroBenzene - 29648-26-8

Specification

CAS No. 29648-26-8
Molecular Formula C9H9BrCl2
Molecular Weight 267.98
IUPAC Name 4-(3-bromopropyl)-1,2-dichlorobenzene
Standard InChI InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2
Standard InChI Key MRRALASFODJNOB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCCBr)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound features a benzene core with distinct substituents:

  • Chlorine atoms at positions 1 and 2, imparting electron-withdrawing effects that influence electrophilic substitution reactions.

  • A 3-bromopropyl chain at position 4, introducing steric bulk and potential sites for nucleophilic substitution or elimination reactions .

The SMILES notation for the compound is C1=CC(=C(C=C1Cl)Cl)CCCBr\text{C1=CC(=C(C=C1Cl)Cl)CCCBr}, and its InChI Key is MRRALASFODJNOB-UHFFFAOYSA-N\text{MRRALASFODJNOB-UHFFFAOYSA-N} .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number29648-26-8
Molecular FormulaC9H9BrCl2\text{C}_9\text{H}_9\text{BrCl}_2
Molecular Weight267.98 g/mol
AppearanceWhite to off-white powder
Melting PointNot reported-
Boiling PointNot reported-

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through bromination and alkylation reactions. A prominent method involves:

  • Bromination of 3-(3,4-Dichlorophenyl)propan-1-ol:

    • Reacting 3-(3,4-dichlorophenyl)propan-1-ol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3\text{PBr}_3) yields the target compound with reported reference yields of 65–72% .

    • Reaction conditions: Elevated temperatures (80–120°C) in anhydrous solvents like dichloromethane or 1,2-dichlorobenzene .

  • Isomerization of Monobromodichlorobenzenes:

    • Patents describe the use of aluminum halides (AlCl3\text{AlCl}_3) to isomerize monobromodichlorobenzene precursors at 120–150°C, achieving 35–50% yields of 4-(3-bromopropyl)-1,2-dichlorobenzene .

Table 2: Synthesis Conditions and Yields

Starting MaterialReagents/ConditionsYield (%)Source
3-(3,4-Dichlorophenyl)propan-1-olHBr, 80–120°C65–72
MonobromodichlorobenzeneAlCl3\text{AlCl}_3, 120–150°C35–50

Physical and Chemical Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .

  • Stability: Stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen bromide (HBr\text{HBr}) .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include ν(C-Br)\nu(\text{C-Br}) at 550–600 cm1^{-1} and ν(C-Cl)\nu(\text{C-Cl}) at 700–750 cm1^{-1} .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6_6): δ 1.24 (s, 6H, CH3_3), 2.21 (s, 3H, CH2_2), 7.36–7.64 (m, 3H, aromatic) .

    • 13C^{13}\text{C} NMR: δ 15.1 (CH3_3), 53.2 (C-Br), 118.1–153.6 (aromatic carbons) .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound is a precursor in synthesizing 3,5-dichlorophenol and 3,5-dichlorobenzonitrile, which are critical for antifungal and herbicide formulations .

Material Science

Used in the immobilization of manganese(III) porphyrins on Merrifield resin, enhancing catalytic efficiency in oxidation reactions (e.g., cyclooctene epoxidation) .

Table 3: Key Applications

ApplicationRoleSource
AgrochemicalsIntermediate for herbicides
CatalysisSupport for metal complexes
Drug DevelopmentBuilding block for APIs

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